N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide
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Description
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduced a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides through a sequence of rearrangements. This methodology offers a new formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting its utility in preparing compounds related to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide with operational simplicity and high yield (Mamedov et al., 2016).
Catalysis and Coupling Reactions
Subhadip De and colleagues (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, demonstrating the potential application of similar oxalamide compounds in coupling reactions. This work provides a foundation for the use of this compound in copper-catalyzed processes (De et al., 2017).
Chan et al. (2019) identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a ligand that effectively promotes copper‐catalyzed C−O cross-couplings under mild conditions, suggesting the potential of related oxalamide compounds in facilitating the formation of biarylethers and phenols. This discovery underscores the utility of oxalamide derivatives in pharmaceutical compound libraries for developing new ligand structures (Chan et al., 2019).
Biophysical Applications
Kwong et al. (2017) explored biphenyl ester derivatives, including those related to oxalamide structures, for their anti-tyrosinase activities, revealing significant potential for pharmaceutical applications. This research indicates the diverse functionality of oxalamide derivatives in inhibiting enzymes relevant to conditions such as hyperpigmentation (Kwong et al., 2017).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c19-9-12-3-1-2-4-15(12)21-18(23)17(22)20-10-14-5-6-16(25-14)13-7-8-24-11-13/h1-8,11H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGJQCRXDBMUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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